Product packaging for AB-FUBINACA-d4(Cat. No.:)

AB-FUBINACA-d4

Cat. No.: B1162954
M. Wt: 372.4
InChI Key: AKOOIMKXADOPDA-LNFUJOGGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AB-FUBINACA-d4 is a deuterated analog of the synthetic cannabinoid AB-FUBINACA, specifically designed for use as an internal standard in quantitative mass spectrometry. This compound features four deuterium atoms at a designated position, providing a consistent mass shift that enables highly accurate and reliable quantification of its non-deuterated counterpart in complex biological matrices. Its primary application is in forensic toxicology and clinical research laboratories for the precise measurement of AB-FUBINACA concentrations in subjects, which is critical for understanding substance metabolism, pharmacokinetics, and for conducting accurate postmortem or impairment analyses. As an internal standard, this compound corrects for variations during sample preparation and analysis, thereby ensuring data integrity. The parent compound, AB-FUBINACA, is a potent agonist of the cannabinoid receptor type 1 (CB1) [https://pubmed.ncbi.nlm.nih.gov/24344867/]. The use of a deuterated standard like this compound is essential for distinguishing the analyte from potential interferences, a common challenge in forensic science. This product is intended for research and forensic reference purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic use, or for human consumption.

Properties

Molecular Formula

C20H17D4FN4O2

Molecular Weight

372.4

InChI

InChI=1S/C20H21FN4O2/c1-12(2)17(19(22)26)23-20(27)18-15-5-3-4-6-16(15)25(24-18)11-13-7-9-14(21)10-8-13/h3-10,12,17H,11H2,1-2H3,(H2,22,26)(H,23,27)/i3D,4D,5D,6D

InChI Key

AKOOIMKXADOPDA-LNFUJOGGSA-N

SMILES

O=C(NC(C(N)=O)C(C)C)C1=NN(CC2=CC=C(F)C=C2)C3=C1C([2H])=C([2H])C([2H])=C3[2H]

Synonyms

N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-[(4-fluorophenyl)methyl]-4,5,6,7-d4-1H-indazole-3-carboxamide

Origin of Product

United States

Synthetic Methodologies and Isotopic Labeling Approaches for Analogues

General Synthetic Pathways for Indazole-Derived Synthetic Cannabinoids

Synthetic cannabinoids with an indazole core, a class that includes AB-FUBINACA, are typically synthesized through a multi-step process that allows for modular variation of different parts of the molecule. unodc.org The most prevalent synthetic strategy involves the construction of the indazole-3-carboxamide scaffold. frontiersin.org This is generally achieved through two key transformations: N-alkylation of the indazole ring and subsequent amide coupling.

The common starting material for this class of compounds is often a methyl 1H-indazole-3-carboxylate. frontiersin.orgeuropa.eu The synthesis proceeds as follows:

N-Alkylation: The nitrogen at the 1-position (N-1) of the indazole ring is alkylated. This is typically accomplished by treating the indazole-3-carboxylate with a suitable alkylating agent, such as an alkyl halide (e.g., 4-fluorobenzyl bromide for AB-FUBINACA), in the presence of a base like sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF). frontiersin.orgdiva-portal.org This step attaches the "tail" region of the synthetic cannabinoid. It is noteworthy that this reaction can produce a mixture of N-1 and N-2 alkylated regioisomers, which may require purification to isolate the desired N-1 product that is characteristic of most potent synthetic cannabinoids. nih.gov

Saponification (Hydrolysis): The methyl ester at the 3-position of the indazole ring is hydrolyzed to a carboxylic acid. This is a standard procedure, often carried out using a base such as sodium hydroxide (B78521) or lithium hydroxide in a mixture of water and an organic solvent.

Amide Coupling: The resulting indazole-3-carboxylic acid is coupled with an appropriate amino acid amide or ester, which forms the "head" group of the molecule. For AB-FUBINACA, this is L-valinamide. researchgate.net This reaction is facilitated by peptide coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt), which activate the carboxylic acid for nucleophilic attack by the amine of the L-valinamide. frontiersin.orgdiva-portal.org

This synthetic approach is highly versatile, allowing for the creation of a wide array of analogues by simply changing the alkylating agent or the amino acid derivative used in the final step. diva-portal.orguno.edu

Table 1: General Synthesis Steps for Indazole-3-Carboxamide Synthetic Cannabinoids

StepDescriptionCommon ReagentsStarting Material ExampleProduct Example
1. N-Alkylation Attachment of the side chain ("tail") to the N-1 position of the indazole ring.Alkyl halide (e.g., 4-fluorobenzyl bromide), Sodium hydride (NaH), Dimethylformamide (DMF).Methyl 1H-indazole-3-carboxylateMethyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate
2. Hydrolysis Conversion of the methyl ester at the C-3 position to a carboxylic acid.Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH), Water, Methanol/THF.Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate1-(4-fluorobenzyl)-1H-indazole-3-carboxylic acid
3. Amide Coupling Formation of the amide bond between the C-3 carboxylic acid and an amino acid derivative ("head").L-valinamide, EDC, HOBt, DMF.1-(4-fluorobenzyl)-1H-indazole-3-carboxylic acidAB-FUBINACA

Principles and Strategies for Deuterium (B1214612) Incorporation in Organic Synthesis

Deuterium-labeled compounds are indispensable as internal standards in quantitative mass spectrometry. researchgate.netresearchgate.net The introduction of deuterium (D), a stable isotope of hydrogen, into an organic molecule creates a compound that is chemically identical to its non-labeled counterpart but has a higher mass. This mass difference is easily detected by a mass spectrometer. The synthesis of AB-FUBINACA-d4, where four deuterium atoms are incorporated into the benzene (B151609) portion of the indazole core, requires specialized isotopic labeling techniques. caymanchem.comcaymanchem.com

Several strategies exist for incorporating deuterium into organic molecules:

Hydrogen Isotope Exchange (HIE): This is one of the most common methods, where C-H bonds are directly replaced with C-D bonds. snnu.edu.cn This can be catalyzed by acids, bases, or transition metals. For aromatic systems like the indazole ring, metal-catalyzed HIE is particularly effective. snnu.edu.cn Catalysts based on iridium, rhodium, or palladium can facilitate the exchange of aromatic protons with deuterium from a deuterium source, which is often deuterium oxide (D₂O), an inexpensive and readily available reagent. snnu.edu.cnscielo.org.mxnih.gov This method is advantageous for late-stage functionalization, allowing the deuterium to be introduced at the end of a synthetic sequence. x-chemrx.com

Reduction with Deuterated Reagents: Functional groups such as carbonyls, esters, or alkenes can be reduced using deuterium-delivering reagents. scielo.org.mxresearchgate.net For instance, sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄) can be used to reduce ketones and aldehydes to deuterated alcohols. Catalytic deuteration using deuterium gas (D₂) and a metal catalyst like palladium on carbon (Pd/C) can reduce double or triple bonds. marquette.edu

Building from Deuterated Precursors: The synthesis can begin with starting materials that already contain deuterium atoms at the desired positions. x-chemrx.com While effective, this approach can be more expensive and may require a longer synthetic route if the deuterated starting materials are not commercially available.

For this compound, the formal name (S)-N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-4,5,6,7-d4 -3-carboxamide explicitly indicates that the deuterium atoms are on the aromatic part of the indazole core. caymanchem.comcaymanchem.com This labeling pattern is most consistent with a metal-catalyzed HIE reaction performed on a late-stage intermediate, such as 1-(4-fluorobenzyl)-1H-indazole-3-carboxylic acid, or on the final AB-FUBINACA molecule itself.

Table 2: Comparison of Deuterium Incorporation Strategies

StrategyDescriptionCommon Deuterium Source(s)AdvantagesDisadvantages
Hydrogen Isotope Exchange (HIE) Direct replacement of C-H bonds with C-D bonds, often using a catalyst.D₂O, D₂ gasCan be performed late-stage; uses inexpensive deuterium sources. nih.govx-chemrx.comMay result in incomplete labeling or scrambling of isotopes; requires optimization.
Reduction with Deuterated Reagents A functional group is reduced while incorporating deuterium.NaBD₄, LiAlD₄, D₂ gasHigh isotopic enrichment at specific sites.Requires a suitable functional group; deuterated reagents can be expensive. scielo.org.mx
Synthesis from Deuterated Precursors The synthesis starts with a building block that is already deuterated.Deuterated starting materialPrecise and complete labeling at the desired position.Can be costly; may require custom synthesis of the precursor. x-chemrx.com

Research on Novel Derivatization and Labeling Techniques for Analytical Standards

The development of reliable analytical methods for the detection and quantification of synthetic cannabinoids in various matrices is a critical area of forensic and clinical chemistry. nih.gov This research relies heavily on the availability of high-purity analytical standards, including isotopically labeled internal standards.

Isotopically Labeled Standards: The use of stable isotope-labeled internal standards, such as this compound, is the gold standard for quantitative analysis by mass spectrometry (LC-MS or GC-MS). x-chemrx.comrsc.org An ideal internal standard co-elutes chromatographically with the analyte and has a similar ionization efficiency, but a different mass. shareok.org Deuterium-labeled standards like this compound meet these criteria perfectly. caymanchem.comcaymanchem.com They compensate for variations in sample preparation, injection volume, and matrix effects, leading to highly accurate and precise quantification. nih.gov The development of these standards involves not only their synthesis but also rigorous characterization to confirm their chemical structure and determine their isotopic enrichment (the percentage of molecules that have been successfully labeled). rsc.orgchemicalsknowledgehub.com

Derivatization Techniques: In addition to isotopic labeling, chemical derivatization is another important technique used in the analysis of synthetic cannabinoids, particularly for gas chromatography (GC). researchgate.net Derivatization involves chemically modifying the analyte to improve its analytical properties. For cannabinoids, this often means:

Increasing Volatility: Many synthetic cannabinoids and their metabolites contain polar functional groups (e.g., -OH, -COOH, -NH) that make them non-volatile. Derivatization converts these polar groups into less polar, more volatile ones suitable for GC analysis. researchgate.net

Improving Thermal Stability: The high temperatures used in GC can cause some compounds, like carboxylic acid metabolites, to degrade. Derivatization can protect these functional groups.

Enhancing Ionization Efficiency: For mass spectrometry, derivatization can lead to more characteristic fragmentation patterns, aiding in structural identification and improving sensitivity. ugent.be

Common derivatization methods include silylation, which converts polar hydroxyl and carboxyl groups into trimethylsilyl (B98337) (TMS) ethers and esters. researchgate.net While highly effective, derivatization adds extra steps to sample preparation. The advent of highly sensitive LC-MS/MS techniques has reduced the necessity for derivatization in many routine analyses, but it remains a valuable tool in specific research and forensic contexts. sigmaaldrich.com

Table 3: Common Derivatization Approaches for Cannabinoid Analysis

Derivatization MethodReagent ExampleTarget Functional GroupsPurpose
Silylation N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)Hydroxyl (-OH), Carboxylic Acid (-COOH), Amine (-NH)Increase volatility and thermal stability for GC-MS. researchgate.net
Acylation Trifluoroacetic Anhydride (TFAA)Hydroxyl (-OH), Amine (-NH)Improve chromatographic properties and detector response.
Diazotization Fast Red RC SaltPhenolic HydroxylsEnhance ionization efficiency and sensitivity in LC-MS. ugent.be

Analytical Methodologies Development and Validation

Sample Preparation Techniques for Complex Biological and Non-Biological Matrices

Effective sample preparation is a crucial step to isolate target analytes from interfering matrix components, thereby reducing matrix effects and enhancing analytical sensitivity. nih.gov For synthetic cannabinoids like AB-FUBINACA-d4, liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are common strategies. nih.gov

Liquid-Liquid Extraction (LLE) is a widely employed technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. The pH of the aqueous phase is often adjusted to optimize the extraction efficiency.

For instance, a validated LLE protocol for urine samples involves alkalinizing the sample before extraction with an organic solvent mixture. nih.gov A specific method for extracting AB-FUBINACA and its deuterated internal standard from 0.2 mL of urine includes the addition of 0.2 mL of 100 mM ammonium hydroxide (B78521) to adjust the pH to 10. nih.gov This is followed by the addition of 1.0 mL of isopropanol and 1.0 mL of 1-chlorobutane. nih.gov After adding a saturated solution of magnesium sulfate, the mixture is vortexed and centrifuged, and the organic layer is separated and evaporated to dryness before being reconstituted for analysis. nih.gov

In blood samples, a different LLE protocol can be applied. One method involves fortifying a 0.5 mL blood sample with the internal standard, followed by basification with a TRIS HCl buffer (1.0 M, pH 10.2). ojp.gov Methyl tert-butyl ether (MTBE) is then used as the extraction solvent. ojp.gov Another approach for blood involves protein precipitation using a saturated solution of ammonium sulfate and a few drops of HCl (0.1M) before proceeding with the addition of aqueous ammonia to reach a pH of 8-9 and extraction with ethyl acetate. probiologists.com

Table 1: Examples of Liquid-Liquid Extraction (LLE) Protocols for this compound
MatrixpH AdjustmentExtraction Solvent(s)Reference
UrineAmmonium Hydroxide (pH 10)Isopropanol & 1-Chlorobutane nih.gov
BloodTRIS HCl Buffer (pH 10.2)Methyl tert-butyl ether (MTBE) ojp.gov
BloodAqueous Ammonia (pH 8-9)Ethyl Acetate probiologists.com

Solid-Phase Extraction (SPE) offers a more selective alternative to LLE, utilizing a solid sorbent to isolate analytes from a liquid sample. A described SPE protocol for blood and urine involves applying the sample to a cartridge, which is then washed with deionized water, ammonium carbonate buffer, and methanol to remove interferences. ojp.gov The target analytes, including this compound, are subsequently eluted with two additions of 5% formic acid in methanol. ojp.gov More advanced techniques, such as magnetic solid-phase extraction (MSPE) combined with dispersive liquid-liquid microextraction (DLLME), have also been developed for the extraction of AB-FUBINACA from plasma samples. researchgate.net

Synthetic cannabinoids are often extensively metabolized in the body, with major pathways including hydroxylation and subsequent glucuronide conjugation. nih.gov These conjugated metabolites are highly water-soluble and may not be directly detectable by standard chromatographic methods. Therefore, a hydrolysis step is often necessary to cleave the conjugate bond, releasing the parent metabolite for analysis. This is particularly important in urine analysis, where metabolites are the primary targets. nih.gov

An established acid hydrolysis protocol for urine samples involves adding 0.3 mL of hydrochloric acid (20%) to 2.5 mL of urine. probiologists.com The mixture is then heated at 60-70°C for 60 minutes. probiologists.com After cooling, the sample is neutralized or made basic before proceeding with the extraction step. probiologists.com This procedure ensures that any glucuronidated metabolites of AB-FUBINACA are converted to their free forms, making them accessible for extraction and subsequent instrumental analysis.

Advanced Chromatographic Separation Techniques

Chromatography is essential for separating the analyte of interest from other compounds present in the extracted sample prior to detection. Both liquid chromatography (LC) and gas chromatography (GC) are utilized, often coupled with mass spectrometry. For many thermally unstable synthetic cannabinoids, LC-based methods are often preferred. mdpi.comunodc.org

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the predominant techniques for the analysis of AB-FUBINACA and its deuterated standard. Separation is typically achieved using reversed-phase columns.

One validated LC-MS/MS method employs an Agilent Eclipse Plus C18 column (1.8 µm, 3.0 × 100 mm). nih.gov The separation uses a gradient elution with a mobile phase consisting of 7 mM ammonium formate and 0.05% formic acid in water (A) and acetonitrile (B). nih.gov The flow rate is maintained at 0.4 mL/min with the column temperature set at 50°C. nih.gov Another method utilizes a Waters UPLC HSS T3 column (1.8 µm, 2.1 mm × 150 mm) with a mobile phase of 0.1% aqueous formic acid and acetonitrile. mdpi.com

Table 2: Examples of Liquid Chromatography (LC) Method Parameters
ColumnMobile Phase AMobile Phase BFlow RateColumn Temp.Reference
Agilent Eclipse Plus C18 (1.8 µm, 3.0 × 100 mm)7 mM Ammonium Formate and 0.05% Formic Acid in WaterAcetonitrile0.4 mL/min50°C nih.gov
Waters UPLC HSS T3 (1.8 µm, 2.1 mm × 150 mm)0.1% (v/v) Aqueous Formic AcidAcetonitrileNot Specified40°C mdpi.com
L-column 2 ODS10 mM Ammonium Acetate/5% Methanol in Water10 mM Ammonium Acetate/5% Water in MethanolNot SpecifiedNot Specified nih.gov

Gas chromatography coupled with mass spectrometry (GC-MS) is another powerful tool for the analysis of synthetic cannabinoids. A typical GC method for AB-FUBINACA utilizes a non-polar capillary column, such as an Agilent HP 5-MS (0.25mm × 60m × 0.25µm). probiologists.com The selection of the column and temperature programming is critical for achieving adequate separation from matrix components and other related substances.

Table 3: Example of Gas Chromatography (GC) Method Parameters
ColumnDimensionsReference
Agilent HP-5-MS60 m × 250 µm × 0.25 µm probiologists.com

Mass Spectrometric Detection and Characterization

Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), provides the high degree of selectivity and sensitivity required for the definitive identification and quantification of this compound. The mass analyzer is typically operated in positive electrospray ionization (ESI+) mode. ojp.gov

For quantitative analysis using an internal standard like this compound, multiple reaction monitoring (MRM) is employed. This involves monitoring specific transitions from a precursor ion (the molecular ion of the compound) to one or more product ions (fragments). For this compound, the protonated molecule ([M+H]⁺) at a mass-to-charge ratio (m/z) of 373.2 is selected as the precursor ion. nih.gov This precursor ion is then fragmented, and specific product ions at m/z 328.1 and 109 are monitored for quantification and confirmation. nih.gov This is compared against the transitions for the non-deuterated AB-FUBINACA, which has a precursor ion at m/z 369.2 and product ions at m/z 324 and 252.9. nih.gov

Table 4: Mass Spectrometric Parameters for this compound and AB-FUBINACA
CompoundPrecursor Ion (m/z)Product Ions (m/z)Ionization ModeReference
This compound373.2328.1, 109Positive ESI nih.gov
AB-FUBINACA369.2324, 252.9Positive ESI nih.gov

Compound Information

Tandem Mass Spectrometry (MS/MS) Approaches

Tandem mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a cornerstone for the quantitative analysis of synthetic cannabinoids. fda.gov.tw This technique offers high sensitivity and selectivity by monitoring specific precursor-to-product ion transitions, an approach known as Multiple Reaction Monitoring (MRM). In this setup, the first mass spectrometer (a quadrupole) isolates the protonated molecule of the target analyte (the precursor ion), which then undergoes collision-induced dissociation. A second mass spectrometer then isolates a specific, characteristic fragment ion (the product ion).

For the quantification of AB-FUBINACA, specific MRM transitions are monitored. This compound is used as an internal standard and is added to samples at a known concentration. purdue.edu It co-elutes with the non-deuterated AB-FUBINACA and undergoes the same analytical process. By monitoring a distinct MRM transition for this compound, analysts can correct for variations in sample extraction, matrix effects, and instrument response. cerilliant.com The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration of the analyte in the sample. An example of MRM transitions used in such analyses is provided in the table below.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
AB-FUBINACA369.2324.2
This compound373.2328.2
This table is illustrative of typical MRM transitions and may vary based on the specific instrumentation and method parameters.

High-Resolution Mass Spectrometry (HRMS) for Compound Identification

High-resolution mass spectrometry (HRMS) is a powerful tool for the definitive identification of novel psychoactive substances (NPS), including synthetic cannabinoids. sciex.com Unlike nominal mass instruments, HRMS instruments provide highly accurate mass measurements (typically with an error of less than 5 ppm), which allows for the determination of the elemental composition of an unknown compound. ojp.gov This capability is crucial in forensic toxicology, where new synthetic cannabinoids with minor structural modifications constantly emerge. ojp.gov

In the context of AB-FUBINACA, HRMS can confirm its presence by matching the accurate mass of the detected ion with the theoretical mass of its elemental formula (C₂₀H₂₁FN₄O₂). This compound serves as a crucial reference material in this process. caymanchem.com By analyzing the certified reference material of this compound, analysts can confirm retention time and fragmentation patterns, providing greater confidence in the identification of the target analyte in casework samples. ojp.gov Data-independent acquisition (DIA) strategies, such as SWATH® acquisition, have been employed with HRMS to collect comprehensive MS and MS/MS data on all detectable compounds in a sample, allowing for retrospective data mining. sciex.comsciex.com

Quadrupole Time-of-Flight (QTOF) and Orbitrap Applications

Quadrupole Time-of-Flight (QTOF) and Orbitrap mass spectrometers are two of the most common types of HRMS instruments used for the analysis of synthetic cannabinoids. ojp.govsemanticscholar.org

QTOF mass spectrometers combine a quadrupole mass analyzer with a time-of-flight mass analyzer. This hybrid setup allows for both the selection of precursor ions and the high-resolution, accurate-mass measurement of precursor and fragment ions. nih.gov QTOF instruments are frequently used for both screening and confirmation of NPS. researchgate.net SWATH® acquisition, a data-independent acquisition mode often performed on SCIEX QTOF systems, collects comprehensive MS/MS data, which is invaluable for identifying unexpected compounds and retrospectively analyzing data. ojp.govresearchgate.net

Orbitrap mass spectrometers utilize a novel mass analyzer where ions are trapped in an orbital motion around a central electrode. The frequency of this motion is directly related to the mass-to-charge ratio of the ion, allowing for very high-resolution and accurate mass measurements. iu.edu LC-Orbitrap MS methods have been developed for the analysis of synthetic cannabinoids and their metabolites in various biological matrices, providing reliable identification and quantification. semanticscholar.orgresearchgate.net

Both platforms offer the high performance required to tackle the challenges of complex samples in forensic toxicology. sciex.com The use of this compound as an internal standard is compatible with both QTOF and Orbitrap systems, ensuring data quality and accuracy. semanticscholar.orgresearchgate.net

Ionization Techniques (e.g., Electrospray Ionization, Electron Ionization)

The choice of ionization technique is critical for the successful mass spectrometric analysis of a compound. For the analysis of synthetic cannabinoids like AB-FUBINACA and its deuterated analogue by LC-MS, Electrospray Ionization (ESI) is the most commonly used method. fda.gov.twsemanticscholar.orgnih.gov

ESI is a soft ionization technique that generates ions from macromolecules or small molecules in solution with minimal fragmentation. It is particularly well-suited for the polar and thermally labile compounds often encountered in toxicology. Analyses are typically performed in positive ionization mode (ESI+), where the analytes are detected as protonated molecules, [M+H]⁺. ojp.govsemanticscholar.org This approach provides excellent sensitivity for compounds like AB-FUBINACA.

While Electron Ionization (EI) is a standard technique for gas chromatography-mass spectrometry (GC-MS), it is less suitable for the direct analysis of many synthetic cannabinoids due to their low volatility and thermal instability. nih.gov EI is a hard ionization technique that can cause extensive fragmentation, which, while useful for structural elucidation and library matching, may result in the absence of a molecular ion, complicating identification.

Mass Spectrometric Fragmentation Patterns of Deuterated Analogues

The fragmentation pattern of a deuterated internal standard should be nearly identical to that of the unlabeled analyte. researchgate.net The key difference is that fragments containing the deuterium (B1214612) labels will have a higher mass-to-charge ratio (m/z). astm.org For this compound, the four deuterium atoms are located on the indazole ring. core.ac.uk

When AB-FUBINACA is analyzed by MS/MS, characteristic fragment ions are produced. A common fragmentation involves the cleavage of the amide bond. nih.gov The fragmentation of this compound follows the same pathways, but the m/z of the precursor ion and any fragments containing the deuterated indazole core will be shifted by +4 Da. This mass shift allows the mass spectrometer to differentiate between the analyte and the internal standard while ensuring that their chemical behavior during ionization and fragmentation is virtually identical. bu.edu

CompoundPrecursor Ion (m/z)Key Fragment IonDescription of Fragment
AB-FUBINACA369.18253.08Loss of the aminodimethylbutanamide group
This compound373.21257.10Loss of the aminodimethylbutanamide group (deuterated indazole core remains)
Fragment m/z values are based on theoretical exact masses and observed fragmentation pathways. nih.gov

Role and Selection of this compound as an Internal Standard

In quantitative mass spectrometry, an internal standard (IS) is a compound added to a sample in a known quantity before processing. Its purpose is to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. cerilliant.com this compound is an ideal internal standard for the quantification of AB-FUBINACA. caymanchem.comresearchgate.net As a stable isotope-labeled (SIL) analogue of the analyte, it has nearly identical chemical and physical properties. researchgate.net This ensures that it behaves similarly to the unlabeled analyte during extraction, chromatography, and ionization, providing the most accurate and precise quantification. astm.org

Criteria for Internal Standard Selection in Quantitative Analysis

The selection of an appropriate internal standard is critical for the development of a reliable quantitative assay. Stable isotope-labeled internal standards, such as deuterated compounds, are considered the gold standard in mass spectrometry. researchgate.net The key criteria for selecting a suitable internal standard are summarized below.

CriteriaRationale
Structural Similarity The IS should be chemically and physically as similar to the analyte as possible. A SIL-IS is ideal as it ensures nearly identical extraction recovery, chromatographic retention time, and ionization efficiency. researchgate.net
Mass Differentiation The IS must have a different mass-to-charge ratio from the analyte to be distinguished by the mass spectrometer. A mass difference of at least 3 or 4 Da is recommended to avoid isotopic crosstalk. astm.org
Co-elution The IS should ideally co-elute with the analyte from the LC column. This ensures that both compounds experience the same matrix effects at the same time, allowing for accurate correction. reddit.com
Purity The IS must be of high purity and free from any unlabeled analyte, which would lead to an overestimation of the analyte's concentration. cerilliant.com
Stability The isotopic label must be stable and not undergo back-exchange with hydrogen atoms from the solvent or matrix. Deuterium labels on aromatic rings, like in this compound, are generally stable. hilarispublisher.com
Absence in Sample The IS must not be naturally present in the samples being analyzed. reddit.com

This compound meets these criteria for the analysis of AB-FUBINACA, making it an excellent choice for an internal standard in demanding forensic and clinical applications. sciex.comresearchgate.net

Assessment of Isotopic Purity and Potential Interferences

The utility of a deuterated internal standard such as this compound is fundamentally dependent on its isotopic purity. High isotopic enrichment, typically greater than 98%, is crucial to prevent the signal from the deuterated standard from interfering with the quantification of the non-deuterated, or native, analyte . Analytical methods must verify the absence of isotopic "crosstalk," where the mass spectrometer incorrectly attributes a signal from the internal standard to the target analyte, or vice versa.

Furthermore, the assessment of potential interferences from other compounds present in a biological matrix is a critical step in method validation. This involves analyzing blank matrix samples (e.g., blood, urine) from various sources to ensure that no endogenous or exogenous substances co-elute with this compound and produce a signal at its specific mass transition usp.brgla.ac.uk. For instance, in the development of screening methods for novel psychoactive substances, potential drug interferences are systematically evaluated to confirm the specificity of the detection method for the internal standard and target analytes usp.brbu.edu.

Mitigation of Matrix Effects using Deuterated Internal Standards

Matrix effects, which include ion suppression or enhancement, are a significant challenge in mass spectrometry-based bioanalysis. These effects occur when co-eluting substances from the sample matrix interfere with the ionization of the target analyte, leading to inaccurate quantification. This compound, as a stable isotope-labeled internal standard (SIL-IS), is the preferred tool for mitigating these effects .

Because this compound is structurally and chemically almost identical to its non-deuterated counterpart (AB-FUBINACA) and other similar synthetic cannabinoids, it experiences nearly the same matrix effects and extraction behavior . By adding a known concentration of this compound to each sample before extraction, analysts can use the ratio of the analyte's response to the internal standard's response for quantification. This normalization corrects for variations in both extraction efficiency and signal intensity caused by matrix effects . Studies have evaluated these relative matrix effects, with variations in calibration slopes across different biological fluid lots typically falling between 3% and 20% researchgate.netiu.edupurdue.edu. While significant ion enhancement or inhibition can still occur, the use of a co-eluting SIL-IS like this compound provides the most effective compensation gla.ac.ukcore.ac.uk.

Method Validation Parameters for Quantitative Analysis

The validation of analytical methods using this compound as an internal standard is performed according to stringent guidelines, such as those from the Scientific Working Group for Forensic Toxicology (SWGTOX) ojp.gov. This ensures that the method is reliable, reproducible, and fit for its intended purpose.

Linearity and Calibration Curve Development

Linearity is established to demonstrate that the method's response is directly proportional to the concentration of the analyte over a specific range. Calibration curves are generated by analyzing a series of standards of known concentrations, with the response ratio (analyte peak area / internal standard peak area) plotted against concentration. A linear regression analysis is applied, and the coefficient of determination (R²) is expected to be ≥ 0.99, indicating a strong linear relationship semanticscholar.org.

Table 1: Examples of Linearity in Methods Using this compound as an Internal Standard

Analyte(s)MatrixCalibration RangeR² Value
4F-MDMB-BICAUrine0.02–5 ng/mL≥ 0.99
4F-MDMB-BICABlood0.04–10 ng/g≥ 0.99
MDMB-4en-PINACA & 4F-ABUTINACABlood0.15–50.0 ng/mL> 0.99
MDMB-CHMICANot Specified1–100 ng/mL0.9969

This table is interactive and can be sorted by column.

Accuracy and Precision Assessment

Accuracy reflects how close a measured value is to the true value, while precision measures the reproducibility of the results. Both are typically assessed by analyzing quality control (QC) samples at multiple concentration levels (low, mid, and high) over several days. Accuracy is expressed as the percentage of the nominal concentration, and precision is reported as the percent coefficient of variation (%CV) ojp.gov. Acceptance criteria for forensic toxicology often require accuracy to be within ±20% of the target concentration (±25% at the lower limit of quantification) and precision to have a %CV of ≤20% ojp.gov.

Table 2: Accuracy and Precision Data from Validated Methods

Analyte(s)MatrixConcentration LevelAccuracy (% of Nominal)Precision (%CV)
4F-MDMB-BICAUrine & BloodLow, Mid, HighWithin ±5%0.06 - 0.08
ADB-FUBINACANot Specified1.5 ng/mL84.6 – 106.23.3 - 6.7 (Intra-run)
ADB-FUBINACANot Specified6 ng/mL97.3 – 111.24.8 - 6.3 (Intra-run)
General NPS PanelNot SpecifiedValidation StudyNot Specified< 20%

This table is interactive and can be sorted by column.

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable accuracy and precision ojp.gov. These limits are crucial for interpreting results, particularly in forensic cases where low concentrations of a substance may be present. The LOQ is often the lowest point on the validated calibration curve.

Table 3: Reported LOD and LOQ Values in Methods Utilizing this compound

Analyte(s)MatrixLODLOQ
MDMB-4en-PINACABlood0.09 ng/mL0.15 ng/mL
4F-ABUTINACABlood0.09 ng/mL0.15 ng/mL
Synthetic CannabinoidsPlasma0.1 - 0.5 ng/mLNot Specified
General NPS PanelUrineNot Specified50 ng/mL
ADB-FUBINACANot Specified1.0 ng/mLNot Specified

This table is interactive and can be sorted by column.

Recovery and Extraction Efficiency

Recovery experiments are performed to evaluate the efficiency of the extraction process in isolating the analyte and internal standard from the complex biological matrix. It is calculated by comparing the analyte response in an extracted sample to the response of an unextracted standard of the same concentration. While high and consistent recovery is desirable, the primary function of the deuterated internal standard is to compensate for any variability or loss during the extraction process sciex.com. Methods using liquid-liquid extraction (LLE) have demonstrated excellent recoveries, often greater than 80% sciex.com.

Table 4: Extraction Recovery Data

Analyte(s)MatrixExtraction MethodRecovery (%)
4F-MDMB-BICAUrineNot Specified74 - 119
4F-MDMB-BICABloodNot Specified74 - 129
General NPS PanelBloodLiquid-Liquid Extraction> 80
ADB-FUBINACANot SpecifiedToxi Tube-A110 ± 0.268

This table is interactive and can be sorted by column.

Selectivity and Specificity Considerations

Selectivity and specificity are foundational to any analytical method, ensuring that the signal measured is solely from the analyte of interest, free from interference from other compounds present in the sample. For this compound, a primary analytical challenge lies in distinguishing it from its non-deuterated counterpart, AB-FUBINACA, as well as a myriad of structurally similar synthetic cannabinoids and their metabolites.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the analysis of this compound, offering high selectivity and specificity. The method relies on the unique mass-to-charge ratio (m/z) of the precursor ion and its specific product ions generated upon fragmentation. For this compound, the precursor ion at m/z 373.2 transitions to characteristic product ions at m/z 328.1 and 109. unodc.org In contrast, the non-deuterated AB-FUBINACA has a precursor ion at m/z 369.2, which fragments into product ions at m/z 324 and 252.9. unodc.org The distinct difference in the mass of the precursor and one of the product ions due to the four deuterium atoms provides the basis for their unambiguous differentiation.

A significant challenge to selectivity is the existence of positional isomers of AB-FUBINACA. These isomers have the same molecular weight as AB-FUBINACA but differ in the position of the fluorine atom on the benzyl group or the methyl group on the butanamide moiety. Standard mass spectrometry may not readily distinguish between these isomers, potentially leading to false-positive identifications. Advanced techniques, such as comparing the relative abundance of product ions at different collision energies, have been developed to differentiate between these isomers, thereby enhancing the specificity of the analytical method. nih.gov

Furthermore, the potential for cross-reactivity with metabolites of AB-FUBINACA and other synthetic cannabinoids is a critical consideration, particularly for screening methods like immunoassays. While immunoassays can be useful for rapid screening, they are prone to cross-reactivity with structurally related compounds. For instance, an immunoassay developed for AB-FUBINACA might show cross-reactivity with its metabolites or other synthetic cannabinoids sharing a similar core structure. Therefore, any positive results from screening assays must be confirmed by a more specific method like LC-MS/MS.

Analytical Technique Selectivity/Specificity Mechanism Potential Interferences
LC-MS/MS Unique precursor and product ion transitions (e.g., m/z 373.2 -> 328.1, 109 for this compound). unodc.orgPositional isomers of AB-FUBINACA, isobaric compounds.
Immunoassay Antibody-antigen binding.Structurally related synthetic cannabinoids and their metabolites.

Robustness and Ruggedness Studies

The robustness of an analytical method refers to its capacity to remain unaffected by small, deliberate variations in method parameters, while ruggedness assesses its reproducibility under a variety of normal test conditions, such as different laboratories, analysts, or instruments. These studies are essential to ensure that a method is reliable and transferable.

For LC-MS/MS methods used in the analysis of this compound, robustness is typically evaluated by systematically altering parameters such as:

Mobile phase composition: Varying the percentage of the organic solvent (e.g., acetonitrile or methanol) and the pH of the aqueous phase.

Column temperature: Assessing the impact of slight temperature fluctuations on retention time and peak shape.

Flow rate: Modifying the flow rate of the mobile phase.

While specific, detailed robustness and ruggedness study data for methods analyzing this compound are not extensively published, general principles of method validation for synthetic cannabinoids are well-established. For example, a study validating an LC-MS/MS method for a panel of synthetic cannabinoids demonstrated robustness by analyzing clotted versus non-clotted blood samples, finding the method suitable for both matrices. kingston.ac.uk Such studies provide confidence that minor variations in sample handling and preparation will not significantly impact the analytical results.

Ruggedness is often assessed through inter-laboratory comparisons or by having different analysts perform the analysis on different instruments within the same laboratory. The goal is to demonstrate that the method yields consistent and reproducible results regardless of these variations. The successful transfer and implementation of analytical methods for synthetic cannabinoids in various forensic and toxicology laboratories underscore the ruggedness of these validated procedures.

Parameter Varied Potential Impact on Analysis Acceptance Criteria (Typical)
Mobile Phase pH Shift in retention time, changes in peak shape and ionization efficiency.Relative standard deviation (RSD) of results within a predefined limit (e.g., <15%).
Column Temperature Altered retention times and potential changes in chromatographic resolution.Minimal deviation in retention time and peak asymmetry.
Different Analyst/Instrument Variations in sample preparation, instrument response, and data processing.Concordance of results between analysts/instruments within acceptable statistical limits.

Application in Metabolic Research of Synthetic Cannabinoids

In Vitro Metabolism Studies Utilizing AB-FUBINACA-d4

In vitro models are fundamental to predicting the metabolic pathways of new drugs. This compound is employed in these studies as an internal standard to ensure the precision and accuracy of the analytical measurements, which is essential for characterizing the biotransformation of the parent, non-labeled compound. semanticscholar.orgojp.gov

Human liver microsomes (HLMs) contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes, making them a standard model for studying Phase I and Phase II metabolism. mdpi.comresearchgate.net In these experiments, the parent compound, AB-FUBINACA, is incubated with HLMs to simulate liver metabolism. researchgate.netecddrepository.org this compound is added to the samples, often after the incubation period, to serve as an internal standard during the subsequent LC-MS analysis. nih.govsemanticscholar.org This allows for the correction of any analyte loss during sample preparation and compensates for variations in instrument response, ensuring reliable quantification of the metabolites formed. ojp.gov Studies have shown that the metabolism of AB-FUBINACA in HLMs is notably slow compared to other synthetic cannabinoids. ecddrepository.org

Through the use of HLM and human hepatocyte incubation models, researchers have identified numerous metabolites of AB-FUBINACA. researchgate.netfrontiersin.org The analytical methods, standardized with this compound, provide the necessary sensitivity and specificity for this work.

Phase I Metabolism: The primary Phase I biotransformations of AB-FUBINACA include:

Amide Hydrolysis: The most prominent metabolic reaction is the hydrolysis of the terminal amide group to form AB-FUBINACA carboxylic acid. This pathway is primarily mediated by carboxylesterase 1 (CES1). mdpi.comresearchgate.netotago.ac.nz

Hydroxylation: Mono- and di-hydroxylation occur at various positions on the molecule, including the amino-oxobutane moiety and the indazole ring. nih.govecddrepository.org However, hydroxylation on the fluorobenzyl group has not been observed in human-derived samples. ecddrepository.org

Dealkylation: The loss of the 4-fluorobenzyl group is another observed metabolic step. nih.gov

Phase II Metabolism: Phase II metabolism involves the conjugation of Phase I metabolites with polar molecules to facilitate excretion. The primary Phase II reaction for AB-FUBINACA metabolites is glucuronidation, where glucuronic acid is attached to hydroxylated metabolites. mdpi.comresearchgate.net

The table below summarizes the key metabolites identified in in vitro studies.

Table 1: Major In Vitro Metabolites of AB-FUBINACA

Metabolite Type Biotransformation Common Metabolites Identified
Phase I Amide Hydrolysis AB-FUBINACA carboxylic acid
Hydroxylation Hydroxy-AB-FUBINACA (on indazole ring or alkyl chain)
Dealkylation Metabolite resulting from loss of 4-fluorobenzyl group

| Phase II | Glucuronidation | Glucuronide conjugates of hydroxylated metabolites |

The use of precise analytical methods incorporating this compound allows researchers to piece together the complex metabolic puzzle of the parent compound. Data from HLM and human hepatocyte studies reveal that AB-FUBINACA is extensively metabolized. researchgate.netfrontiersin.org The primary pathway begins with the hydrolysis of the amide bond, followed by hydroxylation at different positions. frontiersin.org These Phase I metabolites can then undergo Phase II glucuronidation. researchgate.netresearchgate.net The ability to accurately quantify the appearance of metabolites and the disappearance of the parent drug over time is essential for defining these pathways, a task made reliable through the use of a stable isotope-labeled internal standard.

In Vivo Metabolism Studies in Animal Models (e.g., Rat Urine Analysis)

In vivo studies in animal models are critical for understanding the disposition and excretion of drugs and their metabolites in a whole organism. This compound plays a similar role in these studies as it does in vitro, ensuring the analytical integrity of data from complex biological samples like urine. nih.gov

In one key study, Wistar rats were administered AB-FUBINACA, and their urine was collected and analyzed by LC-Time-of-Flight Mass Spectrometry (LC-TOF/MS). nih.govnih.govcornell.edu The analytical method specified precursor ions and transitions for both AB-FUBINACA and its deuterated internal standard, this compound, to confirm the identity and structure of excreted compounds. nih.gov The study successfully identified two major putative hydroxylated metabolites in the rat urine. nih.gov One major metabolite resulted from hydroxylation and N-dealkylation, while another abundant metabolite was hydroxylated on the alkyl moiety. nih.gov The parent AB-FUBINACA was also readily detected in the urine shortly after administration. nih.gov

The table below details the findings from the rat urine analysis.

Table 2: Metabolites of AB-FUBINACA Identified in Rat Urine

Compound Biotransformation m/z (Mass-to-Charge Ratio)
Metabolite-2 Hydroxylation and N-dealkylation 277.1311
Hydroxy metabolite-1 Hydroxylation on the propyl moiety 385

| Parent Compound | Unchanged | 369.2 |

Comparing data from in vitro human models and in vivo animal models reveals significant species-specific differences in drug metabolism. Research has shown that the hydroxylation of AB-FUBINACA is species-specific. nih.gov For instance, certain hydroxylated products identified in rat urine were different from those generated in human liver microsome incubations. nih.gov While human metabolism of AB-FUBINACA is driven significantly by carboxylesterases, metabolism in rats may involve different primary enzyme systems. otago.ac.nz These comparative analyses, which depend on highly accurate quantitative data facilitated by internal standards like this compound, are crucial for correctly extrapolating animal data to human toxicology. frontiersin.org

Forensic and Toxicological Research Applications

Development of Comprehensive Screening and Confirmatory Assays for Synthetic Cannabinoids

The ever-evolving landscape of new psychoactive substances (NPS) necessitates the continuous development of comprehensive analytical methods. AB-FUBINACA-d4 plays a pivotal role in the creation and validation of screening and confirmatory assays for synthetic cannabinoids. caymanchem.comojp.govu-szeged.hu As an internal standard, it is introduced into samples at a known concentration before extraction and analysis, typically by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS/MS). caymanchem.combertin-bioreagent.comnih.gov This allows for the accurate quantification of the target analyte, AB-FUBINACA, by correcting for any loss of substance during sample preparation and analysis. google.com

The development of these assays involves several key steps where this compound is essential:

Method Validation: To ensure the reliability of a new analytical method, it must undergo a rigorous validation process. This compound is used to assess crucial parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and matrix effects. scielo.org.zagtfch.org

Chromatographic Separation: In complex biological matrices like blood and urine, achieving clear separation of analytes from interfering substances is crucial. restek.com The use of an internal standard like this compound helps to confirm the retention time and peak identity of the non-labeled compound.

Mass Spectrometry Detection: In MS-based methods, this compound provides a distinct mass-to-charge ratio (m/z) from the parent compound, allowing for unambiguous identification and quantification even at low concentrations. nih.gov

Research has demonstrated the successful use of this compound in developing and validating methods for a wide range of synthetic cannabinoids, not just AB-FUBINACA itself. For instance, in a study developing a workflow for identifying numerous synthetic cannabinoids, this compound was chosen as the most chemically equivalent internal standard for a broad range of parent compounds and their metabolites. ojp.gov

Table 1: Analytical Methods Utilizing this compound

Analytical Technique Application Matrix Reference
LC-MS/MS Quantification of AB-FUBINACA and other NPS Whole Blood sciex.com
LC-QTOF-MS Comprehensive screening and identification of synthetic cannabinoids Biological Samples ojp.govcfsre.org
SFC-MS/MS Identification and quantification of drugs of abuse, including synthetic cannabinoids Blood and Urine d-nb.info
UHPLC-MS/MS Targeted analysis of synthetic cannabinoids and their metabolites Hair nih.govresearchgate.net
GC-MS Detection and quantification of ADB-FUBINACA and AMB-FUBINACA Biological and Seized Samples nih.gov

Retrospective Analysis of Archived Forensic Samples

The ability to perform retrospective analysis on archived forensic samples is a powerful tool for understanding drug trends and identifying previously undetected substances. ojp.gov Non-targeted data acquisition techniques, such as those used in high-resolution mass spectrometry (HRMS), allow for the re-interrogation of data at a later date. ojp.govcfsre.org In this context, this compound, having been added as an internal standard during the initial analysis, provides a constant reference point. This enables researchers to screen for newly identified synthetic cannabinoids or their metabolites in historical samples, even if they were not targeted at the time of the original analysis. ojp.gov

A study focused on the retrospective identification of synthetic cannabinoids in forensic toxicology casework highlighted the value of this approach. ojp.gov By utilizing a comprehensive workflow with a non-targeted acquisition method and this compound as the internal standard, researchers were able to analyze over 6,000 sample extracts, leading to the identification of new drug trends and the issuance of public health alerts. ojp.gov This demonstrates the crucial role of stable, reliable internal standards in enabling valuable retrospective research.

Inter-laboratory Proficiency Testing and Method Harmonization

Ensuring consistency and accuracy across different forensic laboratories is paramount for the justice system. Inter-laboratory proficiency testing (PT) is a key mechanism for achieving this. labmanager.com In PT schemes for synthetic cannabinoids, participating laboratories are sent identical samples containing one or more target analytes. labmanager.com The inclusion of this compound as an internal standard is vital for these programs.

By providing a common reference point, this compound helps to:

Standardize Quantitation: Laboratories can use the internal standard to calibrate their instruments and ensure that their quantitative results are comparable to those of other participating labs. labmanager.com

Identify Methodological Discrepancies: Significant variations in results between laboratories, even when using the same internal standard, can point to differences in extraction procedures, instrument calibration, or data analysis protocols. This allows for the identification and rectification of issues to improve method harmonization.

Validate New Methods: When a laboratory implements a new method for synthetic cannabinoid analysis, successful participation in a PT program provides external validation of the method's accuracy and reliability. labmanager.com

The use of certified reference materials (CRMs) for both the analyte and the deuterated internal standard, such as this compound (CRM), further enhances the reliability of proficiency testing and routine casework. bioscience.co.uk

Research on the Detection of Emerging Synthetic Cannabinoids and Their Metabolites

The rapid emergence of new synthetic cannabinoids presents a significant challenge to forensic toxicologists. nih.gov As soon as one compound is identified and controlled, clandestine labs often produce new, structurally similar analogues to circumvent regulations. nih.gov Research in this area is critical for staying ahead of these trends.

This compound is an invaluable tool in this ongoing research for several reasons:

Metabolite Identification: Understanding the metabolic fate of a new synthetic cannabinoid is crucial for identifying reliable biomarkers of consumption, as the parent compound is often rapidly metabolized and may not be detectable in urine. nih.govresearchgate.net this compound can be used in in-vitro and in-vivo metabolism studies to help identify and quantify the metabolites of AB-FUBINACA. nih.gov

Development of Broad-Spectrum Screening Methods: Researchers are constantly working to develop analytical methods that can detect not only known synthetic cannabinoids but also new, emerging ones. ojp.govnih.gov Because of its structural similarities to a class of synthetic cannabinoids, this compound can serve as a suitable internal standard in methods designed to screen for a wide range of related compounds. ojp.gov

Trend Monitoring: By incorporating this compound into routine screening panels, forensic laboratories can contribute to the monitoring of drug trends. The detection and quantification of AB-FUBINACA in casework samples provide valuable data for law enforcement and public health agencies. cfsre.org

Analytical Challenges in Complex Forensic Casework

Forensic casework often involves the analysis of complex biological matrices, such as postmortem blood or decomposed tissues, which can present significant analytical challenges. brjac.com.br Matrix effects, where other components in the sample interfere with the analysis of the target analyte, are a common problem. gtfch.org

The use of a deuterated internal standard like this compound is essential for overcoming these challenges:

Compensation for Matrix Effects: Because the deuterated internal standard has very similar chemical and physical properties to the analyte, it is affected by matrix interferences in a similar way. gtfch.org By comparing the signal of the analyte to that of the internal standard, the analyst can compensate for signal suppression or enhancement caused by the matrix, leading to more accurate quantification.

Improving Detection in Low-Concentration Samples: In cases where the concentration of the target drug is very low, such as in hair analysis or after a significant period has passed since consumption, a reliable internal standard is crucial for confident detection and quantification. nih.govbrjac.com.br

Distinguishing between Analytes: In complex cases involving multiple drugs, the unique mass signature of this compound helps to ensure that the signal being measured is indeed from AB-FUBINACA and not from another co-eluting substance. sciex.com

Research has shown that even with advanced instrumentation, matrix effects can be a significant issue. ojp.gov The consistent use of an appropriate internal standard like this compound is therefore a fundamental requirement for producing reliable and defensible results in complex forensic casework. ojp.gov

Research Gaps and Future Directions

Exploration of Novel Analytical Platforms for Deuterated Compounds

Current forensic workflows heavily rely on gas or liquid chromatography coupled to mass spectrometry (GC-MS/LC-MS). mdpi.com While powerful, these techniques face challenges with the constant influx of new substances for which reference materials may not be readily available. mdpi.comnist.gov Future research is directed towards exploring and integrating novel analytical platforms.

Nuclear Magnetic Resonance (NMR) spectroscopy, for instance, offers a primary method for structural elucidation and quantification without the need for a specific reference material of the target analyte. nist.govresearchgate.net Quantitative ¹H NMR (qNMR) has demonstrated high precision and low uncertainty in the analysis of NPS. researchgate.net The development of ¹⁹F NMR has also been explored for the analysis of fluorinated synthetic cannabinoids, showing good agreement with traditional GC-MS methods. westmont.edu

Furthermore, ambient ionization mass spectrometry techniques, such as paper spray mass spectrometry, are being investigated for the rapid screening of synthetic cannabinoids. iu.edu These methods, combined with high-resolution mass spectrometry (HRMS), can provide a high-throughput analysis of biological samples. ojp.gov The integration of artificial intelligence (AI) with these platforms is a significant area of future development, with the potential to predict, detect, and characterize NPS more efficiently. mdpi.com

Development of Advanced Data Processing and Interpretation Algorithms for Mass Spectrometry Data

The complexity of data generated by modern mass spectrometers, especially high-resolution instruments, necessitates the development of sophisticated data processing and interpretation algorithms. Data-independent acquisition (DIA) techniques, such as SWATH® acquisition, allow for comprehensive data mining of previously acquired samples, enabling retrospective identification of emerging NPS. ojp.gov

A significant challenge in quantitative analysis is the management of variability in internal standard signals due to matrix effects or analytical drift. nebiolab.comnih.gov Current approaches for identifying outliers in internal standard responses often use arbitrary thresholds. nih.gov Future research is focused on developing data-driven approaches, such as robust linear mixed-effects models, to establish dynamic and statistically sound acceptance ranges for internal standard variability. nih.gov This would improve the accuracy and reliability of quantification.

Cheminformatics platforms are also becoming increasingly crucial for managing and interpreting the large datasets generated from multiple analytical techniques like GC-MS, NMR, and HR-MS/MS. nih.govresearchgate.net The use of AI and machine learning to predict fragmentation patterns and mass spectra can aid in the tentative identification of new compounds even before a physical reference standard is available. mdpi.com

Expansion of Certified Reference Material Libraries for New Psychoactive Substances

The availability of high-quality certified reference materials (CRMs) is fundamental for the validation of analytical methods and for ensuring the accuracy and metrological traceability of quantitative results. caymanchem.comcaymanchem.com The rapid emergence of NPS continuously outpaces the production and certification of corresponding reference materials, creating a significant bottleneck for forensic laboratories. mdpi.comnist.gov

There is a pressing need to expand the libraries of CRMs for NPS and their metabolites. caymanchem.com This includes not only the parent compounds but also their deuterated analogs, like AB-FUBINACA-d4, which are essential for robust quantification. caymanchem.comcaymanchem.com Suppliers of reference materials are actively working to increase their catalogs of NPS standards, including a wide range of synthetic cannabinoids, cathinones, and fentanyls, many produced under ISO 17034 accreditation. lgcstandards.comcaymanchem.com

Future efforts should focus on more rapid synthesis and certification processes for new substances as they are identified. International collaboration between forensic laboratories, law enforcement, and reference material producers is key to prioritizing the development of the most urgently needed standards.

Long-Term Stability Research of Deuterated Reference Materials Under Various Storage Conditions

The stability of reference materials, including deuterated internal standards, is critical for the reliability of analytical measurements over time. frontiersin.org While CRMs are often provided with a statement of stability, this is typically for unopened materials stored under ideal conditions. caymanchem.com Once opened and used to prepare working solutions, the stability can be affected by various factors, including the solvent, storage temperature, and exposure to light and air. frontiersin.org

Research on the stability of NPS has shown that degradation can be significant and is dependent on the specific compound, the matrix (e.g., methanol, blood, urine), and the storage temperature (room temperature, refrigerated, or frozen). frontiersin.orgojp.gov For example, some cathinones have been found to be highly unstable in blood at room temperature, with significant losses occurring in a matter of hours or days. ojp.gov Studies on nitazenes in dried blood spots also revealed that stability is analyte and concentration-dependent. mdpi.com

There is a significant research gap concerning the long-term stability of deuterated synthetic cannabinoids like this compound under typical laboratory storage conditions. Future studies should systematically evaluate the stability of these crucial internal standards in various solvents and biological matrices over extended periods and under different storage temperatures and freeze-thaw cycles. frontiersin.org The findings of such research would provide valuable guidance for laboratories on the appropriate handling and shelf-life of their working standard solutions, thereby preventing inaccurate quantitative results. frontiersin.org

Q & A

Q. What is the role of AB-FUBINACA-d4 as an internal standard in synthetic cannabinoid research?

this compound is a deuterated analog used to enhance the accuracy of quantitative analyses in liquid chromatography-mass spectrometry (LC-MS). Its structural similarity to non-deuterated analogs minimizes variability during sample preparation and ionization, allowing precise normalization of analyte signals. Researchers should incorporate this compound at consistent concentrations (e.g., 5 ng/mL) during sample fortification and validate its recovery rates across matrices (e.g., blood, urine) to ensure methodological robustness .

Q. How should researchers design recovery experiments for this compound in bioanalytical workflows?

Recovery experiments involve spiking this compound into blank matrices (e.g., human blood) alongside test samples. Key steps include:

  • Aliquotting matrices into control and test groups.
  • Vortexing for homogeneity post-fortification.
  • Storing subsets under varied conditions (e.g., room temperature, refrigeration) to assess stability.
  • Comparing peak area ratios (analyte/internal standard) over time to quantify recovery efficiency. These steps are critical for validating extraction protocols and ensuring reproducibility .

Q. What factors influence the stability of this compound in biological samples?

Stability is contingent on storage conditions and matrix composition. For example, refrigeration (−20°C) preserves this compound integrity better than room-temperature storage, as evidenced by <10% signal degradation over 30 days in refrigerated blood samples. Researchers must report storage durations, temperatures, and matrix preservatives (e.g., sodium fluoride) to enable cross-study comparisons .

Advanced Research Questions

Q. How can researchers optimize LC-MS parameters for this compound to resolve co-eluting metabolites?

Method optimization requires:

  • Column selection: Use high-resolution columns (e.g., Zorbax Eclipse Plus C18 RRHD, 1.8 µm) to improve peak separation .
  • Mobile phase adjustments: Test gradient elution with buffers like ammonium formate to reduce ion suppression.
  • Mass analyzer calibration: Optimize TOF-MS settings (e.g., collision energy, precursor ion selection) to distinguish this compound from structurally similar metabolites. Document all parameters in supplementary materials to facilitate replication .

Q. What statistical approaches are recommended for resolving contradictory pharmacokinetic data involving this compound?

Contradictions may arise from inter-laboratory variability in extraction efficiency or ionization conditions. To address this:

  • Perform meta-analyses of published recovery rates and limit of detection (LOD) values.
  • Apply multivariate regression to identify confounding variables (e.g., matrix pH, solvent polarity).
  • Use intra-class correlation coefficients (ICCs) to assess reproducibility across replicates. Transparent reporting of raw data and statistical code is essential .

Q. How can researchers integrate this compound data into broader toxicological models?

Advanced studies should:

  • Cross-reference this compound recovery rates with pharmacokinetic models of parent compounds (e.g., ADB-FUBINACA) to predict metabolite half-lives.
  • Use in vitro assays (e.g., hepatic microsomal studies) to correlate stability data with metabolic pathways.
  • Publish datasets in public repositories (e.g., NCBI BioProject) to support computational toxicology efforts .

Methodological Best Practices

  • Data Reporting : Include raw chromatograms, recovery tables, and statistical summaries in supplementary materials. Avoid duplicating data in text and figures .
  • Ethical Compliance : Disclose IRB approvals and participant consent protocols when using human-derived matrices .
  • Literature Synthesis : Cite primary studies using this compound to contextualize novel findings and highlight gaps (e.g., limited stability data in urine) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.